molecular formula C12H18N2 B15211058 Benzenamine, N,N-dimethyl-3-(1-pyrrolidinyl)- CAS No. 677276-43-6

Benzenamine, N,N-dimethyl-3-(1-pyrrolidinyl)-

Cat. No.: B15211058
CAS No.: 677276-43-6
M. Wt: 190.28 g/mol
InChI Key: UDAOTEFGZUWABX-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE is a chemical compound with the molecular formula C12H18N2. It is characterized by the presence of a pyrrolidine ring attached to an aniline moiety, with two methyl groups attached to the nitrogen atom of the aniline. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE typically involves the reaction of 3-bromoaniline with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to methylation using methyl iodide or dimethyl sulfate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the aniline moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-DIMETHYL-2-(PYRROLIDIN-1-YL)ANILINE
  • N,N-DIMETHYL-4-(PYRROLIDIN-1-YL)ANILINE
  • N,N-DIMETHYL-3-(PIPERIDIN-1-YL)ANILINE

Uniqueness

N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE is unique due to the specific positioning of the pyrrolidine ring on the aniline moiety, which influences its chemical reactivity and biological activity. The presence of two methyl groups on the nitrogen atom enhances its lipophilicity and may affect its pharmacokinetic properties.

Properties

CAS No.

677276-43-6

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N,N-dimethyl-3-pyrrolidin-1-ylaniline

InChI

InChI=1S/C12H18N2/c1-13(2)11-6-5-7-12(10-11)14-8-3-4-9-14/h5-7,10H,3-4,8-9H2,1-2H3

InChI Key

UDAOTEFGZUWABX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)N2CCCC2

Origin of Product

United States

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